molecular formula C24H32N4O7S B565119 trans-Carboxy Glimepiride-d5 CAS No. 1217718-14-3

trans-Carboxy Glimepiride-d5

Numéro de catalogue B565119
Numéro CAS: 1217718-14-3
Poids moléculaire: 525.632
Clé InChI: MMZLACCSCMGVHL-WNWXXORZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“trans-Carboxy Glimepiride-d5” is an active labelled metabolite of Glimepiride . It is available for purchase as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “trans-Carboxy Glimepiride-d5” is C24H27D5N4O7S . The molecular weight is 525.63 .


Chemical Reactions Analysis

While specific chemical reactions involving “trans-Carboxy Glimepiride-d5” are not available, it’s known that Glimepiride, the parent compound, undergoes a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Applications De Recherche Scientifique

Transdermal Drug Delivery Systems

Transdermal patches of glimepiride, including those formulated with nano-vesicles and ethosomal formulations, have been developed to prolong drug release, reduce administration frequency, and mitigate side effects associated with oral delivery. These studies have shown promising results in terms of controlled drug release, enhanced permeation, and reduced first-pass metabolism (Kumari, 2020; Ahmed et al., 2016).

Pharmacokinetic Studies

Liquid chromatography and mass spectrometry methods have been employed to simultaneously determine glimepiride and its metabolites in human plasma, facilitating the understanding of its metabolic pathways and aiding in the optimization of dosing regimens (Noh et al., 2011).

Enhancement of Bioavailability

Formulations such as nanostructured lipid carriers and micelles have been developed to enhance the solubility and permeation of glimepiride through biological membranes, aiming at improving its bioavailability and therapeutic efficacy (Basahih et al., 2020).

Controlled Release Formulations

Studies have also focused on the development of chitosan films, self-nanoemulsifying drug delivery systems (SNEDDS), and composite beads for controlled release of glimepiride, aiming to maintain steady therapeutic levels over extended periods, thus enhancing patient compliance and treatment effectiveness (Ammar et al., 2008; Shah et al., 2013; Bera et al., 2018).

Drug Synthesis and Characterization

Research on the synthesis of glimepiride and its isomers provides insight into more efficient and safer production methods, which is crucial for developing high-quality pharmaceuticals (Tanwar et al., 2017; Patil et al., 2009).

Mécanisme D'action

Target of Action

The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .

Mode of Action

trans-Carboxy Glimepiride-d5, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .

Biochemical Pathways

The action of trans-Carboxy Glimepiride-d5 primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .

Result of Action

The primary result of the action of trans-Carboxy Glimepiride-d5 is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .

Action Environment

The action, efficacy, and stability of trans-Carboxy Glimepiride-d5 can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of trans-Carboxy Glimepiride-d5. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy

Safety and Hazards

The safety data sheet for “trans-Carboxy Glimepiride-d5” indicates that it may pose a risk of harm to the unborn child . It’s important to handle this compound with appropriate safety measures.

Orientations Futures

While specific future directions for “trans-Carboxy Glimepiride-d5” are not available, research in controlled drug delivery systems, including those involving Glimepiride, is ongoing . This could potentially lead to advancements in the delivery and efficacy of drugs like “trans-Carboxy Glimepiride-d5”.

Propriétés

IUPAC Name

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Carboxy Glimepiride-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.